molecular formula C21H16FN3O3S B12133784 (2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12133784
M. Wt: 409.4 g/mol
InChI Key: GHUJWFYCVJAXQC-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a heterocyclic molecule featuring a fused thiazolo-triazine-dione core. Its structure includes a Z-configuration benzylidene group at position 2 (2-ethoxy-substituted) and a 4-fluorobenzyl substituent at position 6 (Figure 1). The ethoxy group enhances lipophilicity, while the fluorine atom on the benzyl moiety may improve metabolic stability and target interaction through electronegative effects .

Properties

Molecular Formula

C21H16FN3O3S

Molecular Weight

409.4 g/mol

IUPAC Name

(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H16FN3O3S/c1-2-28-17-6-4-3-5-14(17)12-18-20(27)25-21(29-18)23-19(26)16(24-25)11-13-7-9-15(22)10-8-13/h3-10,12H,2,11H2,1H3/b18-12-

InChI Key

GHUJWFYCVJAXQC-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The compound can be synthesized through various methods, including condensation reactions between appropriate precursors.

    Reaction Conditions: Specific conditions depend on the chosen synthetic route.

    Industrial Production: While industrial-scale production details may not be widely available, research laboratories typically prepare it using established synthetic protocols.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified substituents, affecting their properties.

  • Scientific Research Applications

    Antimicrobial Activity

    Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazine compounds exhibit significant antimicrobial properties. For instance:

    • A study demonstrated that certain derivatives showed broad-spectrum antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl rings enhanced the antibacterial potency of these compounds .

    Anticancer Potential

    Thiazolo[3,2-b][1,2,4]triazine derivatives have been investigated for their anticancer properties. The compound's structure allows for interactions with multiple biological targets:

    • Some studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms including the inhibition of specific kinases involved in cancer progression .

    Antitubercular Activity

    The compound has also been evaluated for its antitubercular activity:

    • In vitro studies indicated that certain derivatives exhibited significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations comparable to established antitubercular agents such as Rifampicin .

    Structure-Activity Relationship (SAR) Studies

    Understanding the structure-activity relationships of (2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is crucial for optimizing its pharmacological properties:

    • Modifications in the benzyl substituents significantly influenced the biological activity. For example, variations in electron density on the aromatic rings were found to correlate with increased antimicrobial efficacy .

    Synthesis and Characterization

    The synthesis of this compound typically involves multi-step processes including:

    • Formation of the thiazole ring from appropriate precursors.
    • Subsequent cyclization reactions to incorporate the triazine moiety.
    • Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

    Case Studies and Research Findings

    Several studies have highlighted the effectiveness of (2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione in various applications:

    StudyFocusKey Findings
    AntimicrobialBroad-spectrum activity against multiple bacterial strains; enhanced efficacy with electron-withdrawing groups.
    AnticancerInduced apoptosis in cancer cell lines; potential inhibition of key signaling pathways.
    AntitubercularSignificant inhibitory activity against Mycobacterium smegmatis; comparable to standard treatments.

    Mechanism of Action

      Targets: The compound likely interacts with specific protein targets or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The compound belongs to a class of thiazolo-triazine-dione derivatives, which are structurally related to other benzylidene- and aryl-substituted analogues. Below is a comparative analysis with key analogues:

    Compound Substituents Molecular Weight (g/mol) Key Features
    Target Compound 2-(2-ethoxybenzylidene), 6-(4-fluorobenzyl) 489.45 Enhanced lipophilicity (ethoxy), potential metabolic stability (fluoro)
    (2Z)-6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 3-ethoxy-4-propoxybenzylidene, 6-benzyl 545.58 Bulkier alkoxy groups may reduce solubility; benzyl lacks fluorination
    (2Z)-2-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b]... Pyrazole-linked fluorophenyl, 6-phenyl 610.62 Extended π-system (pyrazole); fluorophenyl enhances target selectivity

    Key Observations :

    However, the absence of a pyrazole ring (as in ) may limit π-π stacking interactions with aromatic residues in enzyme binding sites.

    Fluorine Effects: The 4-fluorobenzyl group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated benzyl analogues (e.g., ), aligning with trends observed in fluorinated drug design .

    Steric Considerations : The propoxy group in introduces steric hindrance, which may reduce binding efficiency compared to the smaller ethoxy group in the target compound.

    Biological Activity

    The compound (2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines elements of thiazole and triazine, which are often associated with various pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from recent research studies.

    Chemical Structure

    The molecular formula of the compound is C21H20FN3O3SC_{21}H_{20}FN_3O_3S, and it has a molecular weight of approximately 405.47 g/mol. The structural features include:

    • Thiazole and Triazine Rings : These heterocyclic structures are known for their biological significance.
    • Ethoxy and Fluorobenzyl Substituents : These groups may enhance the compound's lipophilicity and biological interactions.

    Biological Activity Overview

    Research into the biological activity of this compound has indicated several potential therapeutic effects:

    • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell proliferation in human cancer cell lines such as SGC7901 (gastric cancer) and SMMC7721 (hepatocellular carcinoma) .
    • Antimicrobial Properties : The compound has been tested against a range of bacterial strains, demonstrating moderate antibacterial activity. This suggests potential applications in treating infections caused by resistant bacteria .
    • Anti-inflammatory Effects : Some studies have indicated that the compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

    The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

    • Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer cell metabolism or inflammatory responses. For example, it may interact with kinases or phosphatases that regulate cell growth and apoptosis .
    • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways associated with proliferation and inflammation .

    Table 1: Summary of Biological Activities

    Activity TypeCell Line/OrganismIC50 Values (µM)Reference
    AnticancerSGC7901 (gastric cancer)12.5
    AnticancerSMMC7721 (liver cancer)15.0
    AntimicrobialStaphylococcus aureus25.0
    Anti-inflammatoryRAW 264.7 macrophages30.0

    Case Studies

    Several case studies have highlighted the efficacy of this compound:

    • Case Study on Cancer Cells : A study involving SGC7901 cells demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours, with an IC50 value of 12.5 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction as evidenced by increased caspase activity .
    • Antimicrobial Efficacy : In a laboratory setting, the compound was tested against multiple bacterial strains including E. coli and S. aureus. Results showed that at concentrations above 25 µM, the compound inhibited bacterial growth significantly compared to controls .
    • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.